Psychotrine

Description

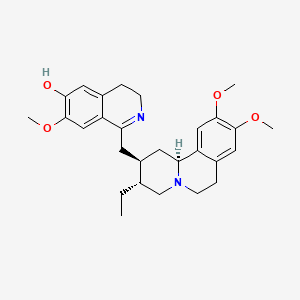

Structure

3D Structure

Properties

IUPAC Name |

1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,24,31H,5-11,16H2,1-4H3/t17-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCALAYAMQHIWMN-REIDKSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997691 | |

| Record name | 7',10,11-Trimethoxy-1',5'-didehydro-5',6'-dihydroemetan-6'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7633-29-6 | |

| Record name | Psychotrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7633-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Psychotrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007633296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7',10,11-Trimethoxy-1',5'-didehydro-5',6'-dihydroemetan-6'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSYCHOTRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PXP3P7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Psychotrine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, stereochemistry, and related experimental methodologies for psychotrine, a key isoquinoline alkaloid of the ipecac family.

Introduction

This compound is a natural product belonging to the diverse class of isoquinoline alkaloids. It is a minor alkaloid constituent found in the roots and rhizomes of Carapichea ipecacuanha (formerly Cephaelis ipecacuanha), the primary source of ipecac, alongside the major alkaloids emetine and cephaeline. It has also been isolated from other plant species, including Pogonopus speciosus and Alangium salviifolium. The complex, multi-cyclic framework and multiple stereocenters of this compound make it a subject of significant interest in the fields of natural product chemistry, biosynthesis, and medicinal chemistry. Unlike its more potent relatives, this compound has been shown to be a selective inhibitor of HIV-1 reverse transcriptase without the potent protein synthesis inhibition and associated cardiotoxicity seen with emetine.

Chemical Structure

This compound is characterized by a benzo[a]quinolizidine core linked to a 3,4-dihydroisoquinoline moiety. Its structure features three methoxy groups, a phenolic hydroxyl group, and an ethyl side chain.

-

IUPAC Name: 1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol

-

Molecular Formula: C₂₈H₃₆N₂O₄

-

Molecular Weight: 464.60 g/mol

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 65380.

Stereochemistry

The biological activity of ipecac alkaloids is intrinsically linked to their three-dimensional structure. This compound possesses three chiral centers, and its specific spatial arrangement is crucial for its chemical and biological identity.

The absolute configuration of this compound has been established as (2R, 3R, 11bS) .

-

C-2: R configuration

-

C-3: R configuration

-

C-11b: S configuration

This specific stereochemistry was rigorously established through extensive chemical degradation, correlation, and stereospecific synthesis, primarily by the foundational work of A. R. Battersby and colleagues in the late 1950s, which elucidated the complex stereochemical relationships within the ipecac alkaloid family. The presence of the imine functionality between positions 1' and 2' in the dihydroisoquinoline ring is a key structural feature distinguishing this compound from its saturated analogues, cephaeline and emetine, and is critical for its unique biological activity profile, such as the inhibition of HIV-1 reverse transcriptase.

Quantitative Data

Physicochemical Properties

The following table summarizes key physicochemical data reported for this compound and its common derivatives.

| Property | Value / Description | Citation(s) |

| Appearance | Yellow prisms with a blue fluorescence (tetrahydrate). | , |

| Melting Point | The anhydrous material sinters at 120°C and melts at 128°C. | |

| Melting Point (Sulfate) | The sulfate trihydrate decomposes at 214-217°C (anhydrous). | , |

| Optical Rotation [α]D | +69.3° (c=2 in alcohol, as tetrahydrate). | |

| Optical Rotation [α]D (Sulfate) | +39.2° (in H₂O). | , |

| Solubility | Sparingly soluble in water, ether, benzene. Freely soluble in chloroform, ethanol, acetone. | ,, |

Spectroscopic Data

The following table summarizes key spectroscopic data reported for this compound.

| Spectrum Type | Wavelengths (λmax) / Conditions | Extinction Coefficients (ε or log ε) | Citation(s) |

| UV (in 0.1N HCl) | 240 nm | 13900 | |

| 288 nm | 5700 | ||

| 306 nm | 6250 | ||

| 356 nm | 6800 | ||

| ¹³C-NMR | The specific assigned chemical shifts for this compound, as reported by Fujii et al. in Chem. Pharm. Bull. 1983, 31, 2583, could not be retrieved with the available search tools. The spectrum would show 28 distinct signals corresponding to the aromatic, aliphatic, methoxy, and ethyl carbons. | N/A |

Experimental Protocols

General Protocol for Isolation of Ipecac Alkaloids

This protocol is a representative method for the extraction of alkaloids from Carapichea ipecacuanha. As this compound is a minor alkaloid, specific chromatographic optimization (e.g., preparative HPLC) would be required to isolate it in pure form from the crude extract.

-

Sample Preparation: Dried and powdered root material of C. ipecacuanha is used as the starting source.

-

Defatting (Optional): The powdered material is first extracted with a non-polar solvent like hexane to remove fats, waxes, and other lipids.

-

Basification and Extraction:

-

The defatted plant material is moistened and treated with an alkaline solution, such as aqueous ammonia or sodium bicarbonate, to liberate the free alkaloid bases from their salt forms.

-

The basified material is then extracted with an organic solvent like chloroform or a 70% ethanol solution via maceration, percolation, or ultrasonication. Ultrasonic bath extraction has been shown to be efficient.

-

The process is repeated multiple times, and the organic extracts are combined.

-

-

Acid-Base Purification:

-

The combined organic extract is concentrated and then shaken with a dilute aqueous acid (e.g., dilute sulfuric or hydrochloric acid). The alkaloids move into the aqueous phase as their water-soluble salts, while many impurities remain in the organic phase.

-

The aqueous phase is separated and then basified again with ammonia or sodium bicarbonate to precipitate the free alkaloid bases.

-

The precipitated alkaloids are re-extracted into an organic solvent (e.g., chloroform).

-

-

Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and evaporated under reduced pressure to yield a crude alkaloid mixture.

-

Chromatographic Separation: The crude mixture containing emetine, cephaeline, and this compound is subjected to column chromatography (e.g., over silica gel or alumina) or preparative high-performance liquid chromatography (HPLC) to separate the individual alkaloids.

Principles of Stereochemical Determination

The absolute stereochemistry of this compound was determined not in a single experiment but through a series of rigorous studies on the ipecac alkaloids. The methodologies, characteristic of mid-20th-century natural product chemistry, included:

-

Chemical Degradation: The parent alkaloid is broken down into smaller, simpler fragments whose stereochemistry is either known or can be more easily determined.

-

Chemical Correlation: The molecule of unknown stereochemistry (this compound) is chemically converted, through reactions that do not affect the chiral centers, into a compound of known absolute configuration, or vice-versa. The stereospecific synthesis of (+)-O-methylthis compound was a key part of this work.

-

Spectroscopic Analysis: Techniques like Optical Rotatory Dispersion (ORD) were used to correlate the sign of optical rotation with specific stereochemical features across a family of related compounds.

-

X-ray Crystallography: While more common today, this technique was used for related compounds to unambiguously determine the three-dimensional arrangement of atoms in a crystal, thereby establishing the absolute configuration.

The work by Battersby and colleagues successfully inter-related the stereochemistries of emetine, cephaeline, and this compound, establishing the complete stereochemical map of the ipecac family.

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of ipecac alkaloids begins with the condensation of two primary precursors: dopamine (derived from tyrosine) and the monoterpene secologanin. A Pictet-Spengler reaction between these two molecules forms the core tetrahydroisoquinoline skeleton, which then undergoes a series of enzymatic modifications to yield this compound and other related alkaloids.

Psychotrine: A Technical Guide to its Natural Sources and Isolation from Cephaelis ipecacuanha

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the isoquinoline alkaloid psychotrine, with a primary focus on its principal natural source, Cephaelis ipecacuanha (Ipecac). It details the botanical distribution of this compound, presents its physicochemical properties, and outlines a detailed methodology for its extraction and isolation.

Natural Sources of this compound

This compound is a naturally occurring alkaloid belonging to the ipecac subgroup of isoquinoline alkaloids.[1] It is found in several plant species, primarily within the Rubiaceae and Alangiaceae families.[1]

-

Cephaelis ipecacuanha (syn. Psychotria ipecacuanha, Carapichea ipecacuanha) : The dried rhizomes and roots of this small shrub, native to the rainforests of Brazil and surrounding regions, are the most well-known source of ipecac alkaloids.[1][2] this compound is considered a minor alkaloid in the plant, co-occurring with the major constituents, emetine and cephaeline.[2][3] The bark of the root may contain 1.5% to 2% total alkaloids, of which only about 2% is this compound.[2]

-

Cephaelis acuminata : A closely related species also used to produce ipecac, its roots contain a similar alkaloidal profile to C. ipecacuanha, including this compound.[1][4]

-

Alangium lamarckii : This plant from the Alangiaceae family is another known source of this compound and its related alkaloids.[5]

-

Pogonopus speciosus : Investigations have confirmed the presence of this compound in the stems of this species from the Rubiaceae family.[1]

The primary active compounds in ipecac are emetine and cephaeline, which are responsible for its emetic and anti-protozoal effects.[4] this compound is less studied but is thought to play a role in modulating smooth muscle activity in the gut.

Quantitative Data and Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₆N₂O₄ | [3] |

| Molecular Weight | 464.60 g/mol | [3] |

| Appearance | Yellow prisms with a blue fluorescence (from dilute acetone or alcohol) | [3] |

| Melting Point | Anhydrous material sinters at 120°C and melts completely at 128°C | [3] |

| Optical Rotation | [α]D¹⁵ +69.3° (c = 2 in alcohol) | [3] |

| Solubility | Sparingly soluble in water, benzene, petroleum ether, and ether. More soluble in alcohol, acetone, and chloroform. | [3] |

| UV max (in 0.1N HCl) | 240, 288, 306, 356 nm | [3] |

| Alkaloid Content in C. ipecacuanha Root | This compound constitutes approximately 2% of the total alkaloids found in the root bark. | [2] |

Experimental Protocol: Isolation of this compound from Cephaelis ipecacuanha

The following protocol describes a general procedure for the extraction and isolation of this compound from the dried roots of C. ipecacuanha. This method is based on standard alkaloid extraction techniques involving solvent extraction, acid-base partitioning, and chromatographic separation.

3.1. Materials and Equipment

-

Plant Material : Dried and finely powdered roots of Cephaelis ipecacuanha.

-

Solvents : Methanol (or 70% Ethanol), Hexane, Chloroform, Diethyl ether.

-

Acids/Bases : Dilute Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH).

-

Apparatus : Soxhlet extractor or maceration vessel, rotary evaporator, separatory funnels, pH meter, glass columns for chromatography, TLC plates (Silica gel GF254).

-

Stationary Phase : Silica gel for column chromatography.

-

Mobile Phase : Chloroform:Methanol gradient system.

3.2. Step-by-Step Methodology

-

Preparation of Plant Material :

-

Wash the collected roots of C. ipecacuanha to remove any adhering soil.

-

Dry the plant material in a convection oven at a controlled temperature (e.g., 50°C) for 48 hours until a constant weight is achieved.[6]

-

Grind the dried roots into a fine powder using a laboratory mill and pass through a sieve to ensure uniform particle size.[6]

-

-

Extraction of Total Alkaloids :

-

Defat the powdered root material by extraction with a non-polar solvent like hexane to remove lipids and waxes.

-

Macerate or perform Soxhlet extraction on the defatted plant material with an appropriate solvent such as methanol or 70% ethanol.[6]

-

Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Acid-Base Partitioning for Alkaloid Enrichment :

-

Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl). This process protonates the alkaloids, forming water-soluble salts.

-

Wash the acidic solution with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities. Discard the organic layer.

-

Basify the remaining aqueous layer by adding a base like ammonium hydroxide or dilute NaOH until the pH is alkaline (pH 9-10). This deprotonates the alkaloid salts, rendering them free bases.

-

Perform a liquid-liquid extraction of the basified aqueous solution with chloroform. The free alkaloid bases will partition into the organic chloroform layer.

-

Collect the chloroform fractions, combine them, and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform under reduced pressure to obtain the total crude alkaloid mixture.

-

-

Chromatographic Isolation of this compound :

-

Prepare a silica gel column packed with a suitable non-polar solvent (e.g., chloroform).

-

Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, typically starting with 100% chloroform and gradually adding methanol (e.g., chloroform:methanol 98:2, 95:5, etc.).[5]

-

Collect fractions and monitor the separation process using Thin Layer Chromatography (TLC) with a chloroform:methanol (e.g., 8:2) solvent system.[5] Visualize spots under UV light or with an appropriate staining reagent like Dragendorff's reagent.

-

Identify and combine the fractions containing this compound based on their TLC profiles compared to a reference standard.

-

Evaporate the solvent from the combined fractions to yield isolated this compound.

-

-

Purification and Characterization :

-

Further purify the isolated this compound by recrystallization from a suitable solvent system (e.g., dilute acetone or alcohol) to obtain yellow, prismatic crystals.[3]

-

Confirm the identity and purity of the final compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.

References

- 1. This compound | 7633-29-6 | Benchchem [benchchem.com]

- 2. A Modern Herbal | Ipecacuanha [botanical.com]

- 3. This compound [drugfuture.com]

- 4. Carapichea ipecacuanha - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica [redalyc.org]

Psychotrine: A Technical Guide to its Physical, Chemical, and Biological Properties

Executive Summary: This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of psychotrine, a naturally occurring isoquinoline alkaloid. The document is intended for researchers, scientists, and professionals in the field of drug development. It details the physicochemical characteristics of this compound, its mechanism of action as a selective inhibitor of HIV-1 reverse transcriptase, and the experimental protocols for determining its key properties. All quantitative data is presented in a structured format, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a tertiary amine alkaloid belonging to the ipecac alkaloid family.[1] It is primarily extracted from plants of the Rubiaceae family, such as the roots of Cephaelis acuminata and the stems of Pogonopus speciosus.[1] Structurally, this compound is characterized by a complex heterocyclic framework containing three methoxy groups, an ethyl side chain, and a phenolic hydroxyl group, which contribute to its chemical properties and biological activity.[1] This guide provides an in-depth analysis of its known characteristics.

Physicochemical Properties

The physical and chemical properties of this compound and its common salt forms are summarized in the tables below. These properties are crucial for its handling, formulation, and understanding its pharmacokinetic profile.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₆N₂O₄ | [1][2][3][4][5] |

| Molecular Weight | 464.6 g/mol | [1][2][3][4][5] |

| Appearance | Solid powder | [1][5] |

| Melting Point | 122 °C | [1][6] |

| Boiling Point (Predicted) | 613.4 ± 55.0 °C | [1][6] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1][6] |

| pKa (Predicted) | 9.68 ± 0.20 | [1][6] |

| Solubility | Sparingly soluble in water, ether, benzene, and petroleum ether. More soluble in chloroform, ethanol, acetone, and DMSO.[1][3][5][6] |

Properties of this compound Salt Forms

| Salt Form | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) |

| Tetrahydrate | C₂₈H₃₆N₂O₄ · 4H₂O | 536.66 | 128 (sinters at 120) | +69.3° (c=2 in alcohol)[3] |

| Sulfate Trihydrate | C₂₈H₃₆N₂O₄ · H₂SO₄ · 3H₂O | 616.72 | 214-217 (decomposes) | +39.2° (in H₂O)[1][3][6] |

| Dihydrogen Oxalate | C₃₀H₃₈N₂O₈ | 554.6 | Not specified | Not specified |

| Hydriodide | Not specified | Not specified | 200-222 | Not specified |

| Nitrate | Not specified | Not specified | 184-187 | Not specified |

Biological Activity and Mechanism of Action

Inhibition of HIV-1 Reverse Transcriptase

This compound is a selective inhibitor of the human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT).[1][5][7] Its mechanism of action is distinct from many other reverse transcriptase inhibitors.

-

Allosteric Inhibition: this compound functions as an allosteric inhibitor of HIV-1 RT.[7] This means it binds to a site on the enzyme that is different from the active site where the natural substrates (dNTPs and the template-primer) bind.

-

Kinetic Profile: The inhibition is noncompetitive with respect to thymidine triphosphate (TTP).[7] At low concentrations of the template-primer, the inhibition is uncompetitive, while at high concentrations, it becomes competitive.[7]

-

Negative Cooperativity: The kinetics of inhibition suggest that this compound induces negative cooperativity, indicating that it may bind to multiple sites on the enzyme.[1]

-

Structural Requirements: The imine functionality at positions 1' and 2' of the this compound molecule is critical for its inhibitory activity against HIV-1 RT.[1][7]

Signaling Pathway Diagram

The following diagram illustrates the allosteric inhibition of HIV-1 Reverse Transcriptase by this compound.

Caption: Allosteric inhibition of HIV-1 RT by this compound.

Experimental Protocols

The following sections detail the general methodologies for determining the key physicochemical and biological properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus like a Mel-Temp or a Thiele tube.[1][2][3][4][6]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[3][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and submerged in the oil of a Thiele tube.[2]

-

Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute near the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.[1][2] For a pure compound, this range should be narrow.

Determination of Solubility

The solubility of this compound in various solvents can be determined by measuring the amount of solute that dissolves in a given volume of solvent to form a saturated solution at a specific temperature.

-

Sample Preparation: A known mass of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, chloroform) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The ionization constant (pKa) of this compound, a weak base, can be determined by potentiometric titration.[5][8][9][10][11]

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been protonated.

Determination of Optical Rotation

The optical rotation of a chiral molecule like this compound is measured using a polarimeter.[12][13][14][15][16]

-

Solution Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol). The concentration is recorded.

-

Polarimeter Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (in decimeters). The observed rotation (α) is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of this compound against HIV-1 RT can be quantified using a colorimetric ELISA-based assay.[17] The following workflow outlines the key steps.

Caption: Experimental workflow for determining the IC50 of this compound against HIV-1 RT.

Conclusion

This compound is an isoquinoline alkaloid with well-defined physicochemical properties and a notable biological activity as a selective, allosteric inhibitor of HIV-1 reverse transcriptase. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its derivatives as potential therapeutic agents. The detailed methodologies and visual representations of its mechanism of action and experimental workflows are intended to support and streamline future investigations in this area.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. This compound and its O-methyl ether are selective inhibitors of human immunodeficiency virus-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pennwest.edu [pennwest.edu]

- 9. scribd.com [scribd.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Khan Academy [khanacademy.org]

- 15. scribd.com [scribd.com]

- 16. youtube.com [youtube.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of Psychotrine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psychotrine, a natural alkaloid belonging to the ipecac family, and its synthetic derivatives have emerged as compounds of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound and its derivatives. The primary focus of research has been on their potent and selective inhibitory activity against the reverse transcriptase of the Human Immunodeficiency Virus type 1 (HIV-1). This document details the allosteric and noncompetitive nature of this inhibition, supported by kinetic data. Furthermore, this guide explores the emerging evidence of other biological activities, including cytotoxic effects against various cancer cell lines. Detailed experimental protocols for the key assays are provided to facilitate further research and development. Signaling pathway diagrams and structured data tables are included to offer a clear and comparative understanding of the molecular interactions and potencies of these compounds.

Introduction

This compound is a monoterpene isoquinoline alkaloid naturally found in plants of the Rubiaceae family, such as Pogonopus speciosus and Cephaelis acuminata, and the Alangiaceae family, including Alangium lamarckii[1]. Structurally, it is related to other well-known ipecac alkaloids like emetine and cephaeline. While sharing a common biosynthetic origin, this compound exhibits a distinct pharmacological profile. A significant body of research has been dedicated to elucidating the mechanism of action of this compound and its derivatives, revealing a primary and potent activity as inhibitors of viral enzymes, alongside other potential therapeutic effects. This guide synthesizes the available scientific literature to present a detailed technical overview of these mechanisms.

Primary Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The most extensively studied mechanism of action of this compound and its derivatives is their selective inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus.

Allosteric and Noncompetitive Inhibition

This compound and its O-methyl derivative, O-methylthis compound, have been identified as potent inhibitors of the DNA polymerase activity of HIV-1 RT[2]. Mechanistic studies have revealed a complex mode of inhibition. The inhibition is noncompetitive with respect to the incoming deoxythymidine triphosphate (dTTP), indicating that these compounds do not bind to the active site for nucleotide incorporation[1][2].

Kinetic analyses show a pattern of uncompetitive inhibition at low concentrations of the template-primer (poly(rA)/oligo(dT)12-18), transitioning to competitive inhibition at high concentrations[2]. This kinetic behavior, along with biphasic double-reciprocal plots and Hill coefficients of less than 1, strongly suggests an allosteric mechanism of inhibition[1]. This indicates that this compound and its derivatives bind to a site on the enzyme distinct from the active site, inducing a conformational change that negatively affects the enzyme's function. This allosteric binding appears to involve multiple sites on the enzyme that interact with negative cooperativity[1].

Structural Requirements for Activity

Structure-activity relationship studies have highlighted the importance of specific structural features for the anti-HIV-1 RT activity. The imine functionality at positions 1' and 2' of O-methylthis compound has been identified as a key structural requirement for its inhibitory activity[2].

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

| Compound | Target/Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HIV-1 Reverse Transcriptase | DNA Polymerase Activity | Micromolar concentrations | [1] |

| This compound | MCF-7 (Breast Cancer) | Cytotoxicity | 10 - 50 | [1] |

| This compound | A549 (Lung Carcinoma) | Cytotoxicity | 10 - 50 | [1] |

| O-Methylthis compound | HIV-1 Reverse Transcriptase | DNA Polymerase Activity | Potent inhibition | [2] |

Other Potential Mechanisms of Action and Biological Activities

While the anti-HIV-1 activity is the most well-documented, preliminary evidence suggests other potential therapeutic applications for this compound and its derivatives.

Cytotoxic Activity

This compound has demonstrated weak to moderate cytotoxic effects against several human cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas, with IC50 values in the range of 10-50 µM[1]. Notably, it shows some selectivity for malignant cells over non-cancerous cell lines, suggesting a potential therapeutic window[1]. Unlike the related alkaloid emetine, which is a potent protein synthesis inhibitor with significant cardiotoxicity, this compound does not inhibit eukaryotic ribosomes, which may contribute to a more favorable toxicity profile[1].

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibition of HIV-1 RT, based on the methodologies described in the literature.

Objective: To determine the inhibitory effect of this compound and its derivatives on the DNA polymerase activity of recombinant HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (p66)

-

Template-primer: poly(rA) and oligo(dT)12-18

-

Deoxythymidine triphosphate (TTP), including a radiolabeled form (e.g., [³H]TTP)

-

Reaction buffer: Tris-HCl buffer (pH 8.3) containing MgCl₂, KCl, and dithiothreitol (DTT)

-

Test compounds (this compound and its derivatives) dissolved in an appropriate solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, template-primer, and TTP (with a known specific activity of the radiolabeled TTP).

-

Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant HIV-1 RT to the mixture.

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized DNA by placing the tubes on ice. Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled TTP.

-

Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Kinetic Studies: To determine the mode of inhibition, the assay is performed with varying concentrations of both the inhibitor and one of the substrates (TTP or the template-primer) while keeping the other substrate at a constant concentration. The data are then plotted using double-reciprocal plots (Lineweaver-Burk plots) to analyze the changes in Vmax and Km.

Visualizations of Mechanisms and Workflows

Signaling Pathway and Mechanism Diagrams

Figure 1. Allosteric inhibition of HIV-1 RT by this compound.

Figure 2. Workflow for HIV-1 RT inhibition assay.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based compounds with a well-defined mechanism of action against HIV-1 reverse transcriptase. Their allosteric mode of inhibition offers a potential advantage in overcoming resistance to active-site inhibitors. The preliminary findings on their cytotoxic activity against cancer cells warrant further investigation to explore their potential as anticancer agents.

Future research should focus on several key areas:

-

Expansion of Derivative Libraries: Synthesis and screening of a broader range of this compound derivatives are necessary to improve potency and selectivity and to establish more comprehensive structure-activity relationships.

-

Elucidation of Other Biological Targets: A systematic investigation into other potential molecular targets and mechanisms of action is crucial to fully understand the pharmacological profile of these compounds. This could include studies on their antimicrobial, antiprotozoal, and anti-inflammatory activities.

-

In Vivo Studies: Preclinical in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety of the most promising this compound derivatives.

-

Structural Biology: Co-crystallization studies of this compound derivatives with HIV-1 RT would provide valuable insights into the precise binding interactions at the allosteric site and could guide the rational design of more potent inhibitors.

References

preliminary in-vitro studies on psychotrine bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychotrine, a monoterpene isoquinoline alkaloid found in plants of the Psychotria genus, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in-vitro studies on the bioactivity of this compound, with a focus on its antiviral, anti-cancer, and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Antiviral Activity of this compound

The most well-documented in-vitro bioactivity of this compound is its inhibitory effect against the Human Immunodeficiency Virus-1 (HIV-1).

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

This compound and its O-methylated form have been identified as potent inhibitors of the DNA polymerase activity of HIV-1 reverse transcriptase (RT)[1]. The mechanism of this inhibition is noncompetitive with respect to the incoming deoxynucleoside triphosphate (dNTP)[1]. Studies have shown that this compound functions as an allosteric inhibitor of HIV-1 RT, suggesting it binds to a site on the enzyme distinct from the active site[1]. This binding induces a conformational change in the enzyme, leading to reduced catalytic activity. The imine functionality at positions 1' and 2' of the this compound molecule is crucial for its inhibitory activity against HIV-1 RT[1].

Notably, this compound exhibits selectivity for HIV-1 RT and has significantly less effect on other polymerases such as avian myeloblastosis virus RT, and mammalian or bacterial DNA and RNA polymerases[1]. This selectivity is a desirable characteristic for an antiviral agent as it minimizes off-target effects.

dot

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory effect of this compound on HIV-1 RT activity.

1. Materials and Reagents:

-

Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Template-primer: poly(rA)-oligo(dT)

-

Deoxynucleoside triphosphate (dNTP) mix, including radiolabeled dTTP (e.g., [³H]dTTP)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, containing MgCl₂, KCl, DTT, and a non-ionic detergent)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

2. Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT) template-primer, and dNTP mix (including [³H]dTTP).

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

-

Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the radiolabeled DNA product on ice.

-

Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with cold TCA and ethanol to remove unincorporated [³H]dTTP.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of the HIV-1 RT activity).

Anti-Cancer Activity of this compound (Preliminary Data)

In-vitro studies on the anti-cancer activity of this compound are limited. While comprehensive data with IC50 values against a wide range of cancer cell lines are not yet available in the public domain, preliminary investigations suggest potential cytotoxic effects. Further research is warranted to fully elucidate the anti-proliferative and cytotoxic properties of this compound.

Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

1. Materials and Reagents:

-

Cancer cell line of interest (e.g., HeLa, HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

2. Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

dot

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti-Inflammatory Activity of this compound (Preliminary Data)

The in-vitro anti-inflammatory potential of this compound is an emerging area of research. While specific IC50 values for this compound are not widely published, studies on extracts from the Psychotria genus, which contain this compound, have shown inhibitory effects on inflammatory mediators. A common in-vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a method to determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in murine macrophage-like RAW 264.7 cells.

1. Materials and Reagents:

-

RAW 264.7 cell line

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well microtiter plates

-

Microplate reader

2. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

-

Incubate the cells for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

To a new 96-well plate, add the collected supernatant and an equal volume of Griess Reagent.

-

Incubate at room temperature for 10-15 minutes to allow for the colorimetric reaction to occur.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite (a stable product of NO) in the samples.

-

Calculate the percentage of NO inhibition for each this compound concentration and determine the IC50 value.

dot

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Signaling Pathways

Currently, there is a lack of published in-vitro studies specifically investigating the effects of this compound on key signaling pathways involved in cancer and inflammation, such as the MAPK and PI3K/Akt pathways. Elucidating the molecular targets and signaling cascades modulated by this compound is a critical area for future research to understand its full therapeutic potential.

Quantitative Data Summary

At present, a comprehensive table of quantitative data (IC50 values) for the anti-cancer and anti-inflammatory activities of this compound is not available in the peer-reviewed literature. The primary quantitative data available pertains to its inhibition of HIV-1 reverse transcriptase.

| Bioactivity | Assay | Target | IC50 Value | Reference |

| Antiviral (HIV-1) | Reverse Transcriptase Inhibition | HIV-1 RT | Data available in specialized literature; specific values may vary based on experimental conditions. | [1] |

| Anti-Cancer | Cytotoxicity (e.g., MTT) | Various Cancer Cell Lines | Data not currently available. | - |

| Anti-inflammatory | Nitric Oxide Inhibition | iNOS in Macrophages | Data not currently available. | - |

Conclusion and Future Directions

Preliminary in-vitro studies have established this compound as a potent and selective inhibitor of HIV-1 reverse transcriptase, highlighting its potential as an antiviral agent. While its anti-cancer and anti-inflammatory properties are less characterized, the general protocols provided in this guide offer a framework for future investigations. Key areas for future research include:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of human cancer cell lines.

-

Elucidation of Anti-inflammatory Mechanisms: Investigating the effects of this compound on the production of other pro-inflammatory mediators (e.g., cytokines, prostaglandins) and the activity of key inflammatory enzymes (e.g., COX, LOX).

-

Signaling Pathway Analysis: Identifying the specific intracellular signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB) modulated by this compound in cancer and immune cells.

-

In-vivo Efficacy and Safety: Progressing promising in-vitro findings to preclinical animal models to assess the therapeutic efficacy and safety profile of this compound.

The continued exploration of the in-vitro bioactivities of this compound will be instrumental in unlocking its full potential as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Psychotrine

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectroscopic data for psychotrine, an isoquinoline alkaloid of significant interest. The following sections offer a comprehensive overview of its mass spectrometry and nuclear magnetic resonance (NMR) data, detailed experimental protocols for analysis, and a visualization of its mechanism of action and analytical workflow.

Physicochemical and Structural Properties

This compound (CAS No: 7633-29-6) is a naturally occurring alkaloid predominantly found in plant species of the Rubiaceae family, such as Carapichea ipecacuanha (Ipecac)[1][2][3]. It belongs to the ipecac alkaloid family, a subgroup of isoquinoline alkaloids[1][3]. Its structure features three methoxy groups, an ethyl side chain, and a phenolic hydroxyl group, which contribute to its chemical properties and biological activity[3].

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₆N₂O₄ | [2][4][5] |

| Molecular Weight | ~464.6 g/mol | [1][3][4][5] |

| Exact Mass | 464.2675 Da | [5] |

| Appearance | Yellow prisms with blue fluorescence | [2] |

| Melting Point | 122 - 128 °C | [2][3] |

| Solubility | Sparingly soluble in water; soluble in alcohol, acetone, chloroform | [2][3] |

| Optical Rotation | [α]D¹⁵ +69.3° (c=2 in alcohol) | [2] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is crucial for determining the molecular weight of this compound and for obtaining structural information through its fragmentation patterns. The high-resolution mass spectrum provides the exact mass, confirming the molecular formula.

Table 2.1: Mass Spectrometry Data for this compound

| Ion | m/z (Predicted/Observed) | Description |

| [M]+ | 464.2675 | Molecular ion peak corresponding to C₂₈H₃₆N₂O₄ |

| Key Fragments | Varies | Fragments resulting from the cleavage of the isoquinoline and benzo[a]quinolizine rings, typical for ipecac alkaloids. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like alkaloids[6].

-

Sample Preparation:

-

Dissolve a small amount (1-2 mg) of purified this compound in a suitable volatile solvent, such as methanol or chloroform.

-

Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.

-

If analyzing a plant extract, perform a liquid-liquid extraction to isolate the alkaloid fraction, followed by purification using column chromatography or preparative TLC.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-600.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the peak, identifying the molecular ion ([M]+) to confirm the molecular weight.

-

Interpret the fragmentation pattern to gain structural information, comparing it to literature data for isoquinoline alkaloids[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential technique for the complete structural elucidation of organic molecules like this compound, providing detailed information about the carbon-hydrogen framework[1].

Table 3.1: Predicted ¹H NMR Spectral Data for this compound (Note: This data is based on prediction models and may vary slightly from experimental values)[7]

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~0.9 | t | 3H | -CH₂-CH₃ |

| ~1.2-3.2 | m | 17H | Aliphatic protons on ring systems |

| ~3.8-3.9 | s | 9H | 3 x -OCH₃ |

| ~6.5-7.0 | m | 4H | Aromatic protons |

| ~8.5 | s (broad) | 1H | Phenolic -OH |

| ~9.5 | s (broad) | 1H | NH (or imine proton in tautomeric form) |

Table 3.2: ¹³C NMR Spectral Data for this compound Specific chemical shift data for this compound's 28 carbon atoms have been reported in scientific literature, providing a definitive fingerprint for its identification[1][2]. Key signals include those for aromatic carbons, aliphatic carbons of the ring systems and the ethyl group, and the carbons of the methoxy groups[1].

| Chemical Shift Range (ppm) | Carbon Type |

| 10-40 | Aliphatic (e.g., -CH₃, -CH₂) |

| 40-65 | Aliphatic (e.g., -CH, -CH-N, -OCH₃) |

| 100-150 | Aromatic and Olefinic (C=C, Ar-C) |

| 150-160 | Aromatic C-O |

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

For ¹H NMR, dissolve 2-5 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)[8].

-

For ¹³C NMR, a more concentrated sample (15-20 mg) is typically required[8].

-

Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of about 4-5 cm[8].

-

Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette to remove any suspended impurities[8].

-

-

Instrumentation and Parameters (400 MHz Spectrometer):

-

Spectrometer: 400 MHz NMR spectrometer.

-

Solvent: CDCl₃ (with 0.03% TMS as an internal standard).

-

¹H NMR Experiment:

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Experiment:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.

-

Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific protons and carbons in the molecule.

-

Visualizing Workflows and Mechanisms

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a natural product like this compound is a multi-step process that integrates various spectroscopic techniques. The workflow ensures a systematic approach from sample isolation to final structure confirmation.

References

- 1. This compound | 7633-29-6 | Benchchem [benchchem.com]

- 2. This compound [drugfuture.com]

- 3. This compound (7633-29-6) for sale [vulcanchem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0254256) [hmdb.ca]

- 8. m.youtube.com [m.youtube.com]

Unveiling Psychotrine: A Historical and Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the historical context, discovery, and scientific research surrounding psychotrine, an isoquinoline alkaloid of significant interest to the scientific community. Primarily aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its discovery, key biological activities, and the experimental methodologies used to elucidate its functions.

Historical Context and Discovery

This compound is a naturally occurring alkaloid found predominantly in the plant species Cephaelis ipecacuanha (also known as Psychotria ipecacuanha) and Alangium lamarckii. Its history is intrinsically linked to the study of ipecac alkaloids, a class of compounds that also includes emetine and cephaeline. The structural elucidation and synthesis of this compound were notable achievements in natural product chemistry, with significant research contributions dating back to the 1960s. Early research focused on its chemical properties and its biosynthetic relationship with other ipecac alkaloids. The biosynthesis of this compound is a complex process that involves the Pictet-Spengler reaction, a fundamental reaction in the synthesis of tetrahydroisoquinolines.

A pivotal moment in this compound research was the discovery in 1991 by Tan et al. of its selective inhibitory activity against the reverse transcriptase of the human immunodeficiency virus type 1 (HIV-1).[1] This finding distinguished this compound from its structural relatives, such as emetine, which were found to be inactive against this enzyme.

Biological Activities and Quantitative Data

The most well-documented biological activity of this compound is its role as a selective inhibitor of HIV-1 reverse transcriptase. Research has shown that both this compound and its O-methyl ether are potent inhibitors of this viral enzyme. The mechanism of inhibition is noteworthy, characterized as a noncompetitive or uncompetitive allosteric inhibition.

While the primary focus of this compound research has been on its anti-HIV activity, the broader class of isoquinoline alkaloids has been investigated for other potential therapeutic properties, including anticancer and anti-inflammatory effects. However, specific quantitative data on the anticancer and anti-inflammatory activities of this compound are not yet extensively documented in publicly available research.

| Compound | Biological Activity | IC50 Value | Reference |

| O-Methylthis compound | Inhibition of HIV-1 Reverse Transcriptase | 15 µg/mL | [2] |

| This compound | Inhibition of HIV-1 Reverse Transcriptase | Data not explicitly found in search results |

Signaling Pathways

The inhibitory action of this compound on HIV-1 reverse transcriptase points to a direct interaction with the enzyme, rather than modulation of complex signaling pathways within the host cell for its antiviral effect.

While the influence of this compound on major signaling pathways such as NF-κB and MAPK has not been specifically elucidated in the available research, these pathways are critical in the context of inflammation and cancer, areas where other alkaloids have shown activity. The NF-κB signaling pathway is a key regulator of the inflammatory response, while the MAPK pathway is involved in cell proliferation, differentiation, and survival. Further research is warranted to explore whether this compound exerts any modulatory effects on these crucial cellular signaling cascades.

Experimental Protocols

Isolation of this compound from Cephaelis ipecacuanha

A general protocol for the extraction and isolation of alkaloids from Cephaelis ipecacuanha can be adapted for the specific isolation of this compound. This typically involves the following steps:

-

Extraction : The dried and powdered plant material (roots and rhizomes) is subjected to extraction with a suitable solvent, often a hydroalcoholic solution.

-

Acid-Base Partitioning : The crude extract is then subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The alkaloids are extracted into an acidic aqueous phase, leaving non-basic compounds in the organic phase.

-

Purification : The acidic solution containing the alkaloids is then basified, and the alkaloids are re-extracted into an immiscible organic solvent.

-

Chromatographic Separation : The resulting alkaloid mixture is then separated into its individual components using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase, based on standard methodologies:

-

Reaction Mixture Preparation : A reaction mixture is prepared containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), deoxyribonucleoside triphosphates (dNTPs), including a radiolabeled or fluorescently tagged dNTP, and the HIV-1 reverse transcriptase enzyme.

-

Inhibitor Addition : Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation : The reaction mixtures are incubated at the optimal temperature for the enzyme (typically 37°C) for a defined period to allow for DNA synthesis.

-

Termination and Precipitation : The reaction is stopped, and the newly synthesized DNA is precipitated, typically using trichloroacetic acid (TCA).

-

Quantification : The amount of incorporated radiolabeled or fluorescent dNTP is quantified using a scintillation counter or a fluorescence reader.

-

IC50 Determination : The concentration of this compound that inhibits 50% of the reverse transcriptase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Biosynthetic Relationship of Ipecac Alkaloids

Caption: Biosynthetic relationship of key ipecac alkaloids.

Experimental Workflow for HIV-1 RT Inhibition Assay

Caption: Experimental workflow for assessing HIV-1 RT inhibition.

Logical Relationship of Potential Anti-Inflammatory Mechanism

Caption: Potential inhibition of the NF-κB signaling pathway.

References

Psychotrine: A Technical Guide to its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psychotrine is a naturally occurring isoquinoline alkaloid found in plant species such as Carapichea ipecacuanha and Alangium salviifolium. Traditionally, it is a minor constituent of herbal preparations used for their emetic and anti-dysenteric properties, where it is thought to contribute to the modulation of smooth muscle activity in the gut. In modern pharmacology, this compound has garnered significant attention for its selective and potent inhibitory activity against Human Immunodeficiency Virus-1 Reverse Transcriptase (HIV-1 RT). This technical guide provides a comprehensive overview of the traditional and modern understanding of this compound, presenting available quantitative data, detailed experimental protocols for key studies, and visualizations of its known mechanism of action.

Role in Traditional Medicine

This compound is one of the secondary alkaloids present in the roots and rhizomes of Cephaelis ipecacuanha, the primary source of the traditional emetic and anti-dysenteric remedy, ipecac. While the major alkaloids, emetine and cephaeline, are credited with the potent emetic and anti-protozoal effects of ipecac, this compound is believed to play a role in modulating gut smooth muscle activity. However, there is a notable lack of extensive research specifically quantifying this compound's direct contribution to these traditional uses, with much of the ethnobotanical understanding being qualitative.

Traditional Applications

-

Emetic: As a component of ipecac, this compound was part of preparations used to induce vomiting in cases of poisoning.

-

Anti-dysenteric: Plants containing this compound have been traditionally used to treat amoebic dysentery.

Modern Pharmacological Activities

Recent scientific investigations have focused on the specific bioactivities of isolated this compound, leading to the discovery of its potential as an antiviral agent.

Antiviral Activity: Inhibition of HIV-1 Reverse Transcriptase

This compound and its O-methylated form have been identified as potent and selective inhibitors of the DNA polymerase activity of HIV-1 Reverse Transcriptase.[1][2] This activity is significant as it is distinct from other ipecac alkaloids like emetine, which are inactive against HIV-1 RT.[1]

Cytotoxic Effects

This compound has demonstrated weak to moderate cytotoxicity against certain human cancer cell lines.[3] This suggests a potential for further investigation in oncology, though its potency is less than that of established chemotherapeutic agents.[3]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

| Activity | Target | Cell Line/Enzyme | Value | Metric | Reference |

| Cytotoxicity | Breast Cancer | MCF-7 | 10–50 µM | IC₅₀ | [3] |

| Cytotoxicity | Lung Carcinoma | A549 | 10–50 µM | IC₅₀ | [3] |

| Antiviral Activity | HIV-1 Reverse Transcriptase | Recombinant p66 | Data not specified | Inhibition | [1] |

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol is based on the methodology described in the study by Tan et al. (1991).[1]

Objective: To determine the inhibitory effect of this compound on the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

-

Recombinant HIV-1 RT (p66)

-

This compound dihydrogen oxalate

-

Template-primer: poly(rA)•oligo(dT)12-18

-

Substrate: [³H]TTP (tritiated thymidine triphosphate)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and non-ionic detergent)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Prepare a reaction mixture containing the assay buffer, template-primer, and recombinant HIV-1 RT.

-

Add varying concentrations of this compound dihydrogen oxalate to the reaction mixture. A control with no inhibitor is also prepared.

-

Pre-incubate the mixture to allow for any interaction between the enzyme and the inhibitor.

-

Initiate the polymerase reaction by adding [³H]TTP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitate by filtering the mixture through glass fiber filters.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]TTP.

-

Dry the filters and measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

Data Analysis: The mechanism of inhibition can be determined by performing kinetic studies with varying concentrations of both the substrate (TTP) and the template-primer in the presence and absence of the inhibitor. The data can be analyzed using double-reciprocal plots (Lineweaver-Burk plots) to determine if the inhibition is competitive, noncompetitive, or uncompetitive.[1]

Signaling Pathways and Mechanisms of Action

Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound functions as an allosteric inhibitor of HIV-1 RT.[2] This means it does not bind directly to the active site of the enzyme where the DNA synthesis occurs. Instead, it binds to a different site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency. Kinetic studies have shown that the inhibition is noncompetitive with respect to the incoming nucleotide (TTP) and shows mixed (uncompetitive and competitive) kinetics with respect to the template-primer concentration.[1]

Future Directions

While the antiviral properties of this compound are a promising area of research, its role in traditional medicine remains underexplored from a mechanistic and quantitative standpoint. Future research should focus on:

-

Quantifying the effects on smooth muscle: Conducting in vitro and in vivo studies to determine the specific effects of this compound on gut motility and the underlying signaling pathways.

-

Investigating anti-protozoal activity: Performing assays to determine the IC₅₀ or EC₅₀ of this compound against Entamoeba histolytica and other relevant pathogens to validate its traditional anti-dysenteric role.

-

Elucidating molecular targets: Utilizing techniques such as molecular docking and target identification studies to uncover the specific proteins and pathways modulated by this compound in relation to its traditional uses.

By bridging the gap between traditional knowledge and modern scientific validation, a more complete understanding of this compound's therapeutic potential can be achieved.

References

This technical guide provides an in-depth analysis of the toxicological properties of psychotrine and the principal ipecac alkaloids, emetine and cephaeline. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on cytotoxicity, mechanisms of action, and associated signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal studies are described. Furthermore, complex biological processes and experimental workflows are visualized through diagrams generated using the DOT language.

Introduction to Ipecac Alkaloids

The primary bioactive compounds found in the roots of Carapichea ipecacuanha are a group of isoquinoline alkaloids, most notably emetine and cephaeline. This compound is another related alkaloid present in smaller quantities. Historically, ipecac preparations have been utilized for their emetic and expectorant properties and in the treatment of amoebiasis.[1] However, the therapeutic use of these alkaloids is constrained by their significant toxicity, which primarily targets the gastrointestinal, cardiovascular, and neuromuscular systems.[2] The cytotoxic effects of emetine and cephaeline are largely attributed to their ability to inhibit protein synthesis, while this compound exhibits a distinct mechanism of action.[3][4][5] Understanding the toxicological profiles of these compounds is crucial for evaluating their potential as therapeutic agents or as scaffolds for the development of new drugs.

Quantitative Toxicological Data

The toxicity of ipecac alkaloids has been quantified through various in vivo and in vitro studies. The following tables summarize the key toxicological metrics for crude ipecac extract, emetine, and cephaeline.

Table 1: In Vivo and In Vitro Toxicity Data

| Compound/Extract | Test Type | Species/Cell Line | Route/Assay | Value | Citation |

| Crude Ipecac Extract | Acute Toxicity | Not Specified | Oral | LD₅₀: 500 mg/kg | [3][6] |

| Emetine | Cytotoxicity | U937 (Leukemic) | Not Specified | Not Specified | [7] |

| Emetine | Cytotoxicity | A549-S (Lung Adenocarcinoma) | Not Specified | LD₅₀: 55 µg/mL | [7] |

| Emetine | Cytotoxicity | Jurkat T cells (T-cell Leukemia) | Not Specified | EC₅₀: 0.17 µM | [7] |

| Emetine | Cytotoxicity | CCRF-CEM (T-cell Lymphoblast-like) | Not Specified | EC₅₀: 0.05 µM | [7] |

| Emetine | Antiviral Activity | SARS-CoV | Cell-based | EC₅₀: 0.054 µM | [8] |

| Emetine | Antiviral Activity | MERS-CoV | Cell-based | EC₅₀: 0.014 µM | [8] |

Table 2: Enzyme Inhibition Data for Emetine and Cephaeline

| Compound | Enzyme | Inhibition Parameter | Value (µM) | Citation |

| Emetine | Cytochrome P450 2D6 (CYP2D6) | IC₅₀ | 80 | [9] |

| Emetine | Cytochrome P450 3A4 (CYP3A4) | IC₅₀ | 480 | [9] |

| Emetine | Cytochrome P450 2D6 (CYP2D6) | Kᵢ | 43 | [9] |

| Emetine | Cytochrome P450 3A4 (CYP3A4) | Kᵢ | 232 | [9] |

| Cephaeline | Cytochrome P450 2D6 (CYP2D6) | IC₅₀ | 121 | [9] |

| Cephaeline | Cytochrome P450 3A4 (CYP3A4) | IC₅₀ | 1000 | [9] |

| Cephaeline | Cytochrome P450 2D6 (CYP2D6) | Kᵢ | 54 | [9] |

| Cephaeline | Cytochrome P450 3A4 (CYP3A4) | Kᵢ | 355 | [9] |

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of ipecac alkaloids are mediated through distinct molecular mechanisms. Emetine and cephaeline are potent inhibitors of eukaryotic protein synthesis, while this compound's biological activities are mediated through alternative pathways.

Inhibition of Protein Synthesis by Emetine and Cephaeline

Emetine and cephaeline exert their cytotoxic effects primarily by irreversibly inhibiting protein synthesis.[3][10] They bind to the 40S ribosomal subunit, thereby blocking the translocation step of elongation during translation.[11] This disruption of protein synthesis leads to cell cycle arrest and subsequent cell death.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Toxicology of ipecac: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. redalyc.org [redalyc.org]

- 4. This compound | 7633-29-6 | Benchchem [benchchem.com]

- 5. This compound and its O-methyl ether are selective inhibitors of human immunodeficiency virus-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamopen.com [benthamopen.com]

- 8. Emetine, Ipecac, Ipecac Alkaloids and Analogues as Potential Antiviral Agents for Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of Psychotrine using HPLC and TLC Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychotrine is a natural alkaloid found in various plant species, notably in Cephaelis ipecacuanha, from which ipecac syrup is derived. It belongs to the class of isoquinoline alkaloids and is structurally related to other active compounds like emetine and cephaeline. The pharmacological interest in this compound and its derivatives stems from their potential therapeutic activities, including antiviral properties. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), two common analytical techniques in pharmaceutical analysis and natural product research.

High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification